molecular formula C11H11NO B8788046 3-Cyclopropyl-4-methoxybenzonitrile

3-Cyclopropyl-4-methoxybenzonitrile

Cat. No.: B8788046
M. Wt: 173.21 g/mol
InChI Key: BQPUHKDVGUCCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-4-methoxybenzonitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Cyclopropyl-4-methoxybenzonitrile in academic settings?

The synthesis of this compound typically involves introducing the cyclopropyl group via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using a cyclopropane-containing boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can enable regioselective aryl-cyclopropane bond formation . Reaction conditions such as catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., THF or DMF), and temperature (60–100°C) are critical for yield optimization. Precursor purification (e.g., column chromatography) and characterization (NMR, HPLC) are essential to confirm structural integrity .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include using PPE (gloves, lab coats, face shields), working in a fume hood, and avoiding inhalation or skin contact. Waste disposal must comply with institutional guidelines for nitrile-containing compounds. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Emergency procedures should address eye exposure (15-minute flushing with water) and accidental ingestion (immediate medical consultation) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, methoxy at δ 3.8–4.0 ppm).
  • IR : The nitrile group exhibits a sharp peak near 2240 cm⁻¹.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₁H₁₁NO).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing cyclopropyl groups into benzonitrile derivatives?

Contradictions in yield data often arise from competing side reactions (e.g., ring-opening of cyclopropane under acidic/basic conditions). Strategies include:

  • Using sterically hindered bases (e.g., K₃PO₄) to minimize nucleophilic attack on the cyclopropane.
  • Lowering reaction temperatures to stabilize intermediates.
  • Employing directing groups (e.g., methoxy) to enhance regioselectivity in cross-coupling reactions .

Q. What methodologies address discrepancies in reported biological activities of this compound derivatives?

Variations in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from impurities or stereochemical differences. Solutions include:

  • Rigorous purity analysis (HPLC ≥98%).
  • Comparative studies using enantiomerically pure samples.
  • Molecular docking simulations to assess binding affinity to targets (e.g., kinases or GPCRs) .

Q. How do electronic properties of substituents influence the material science applications of this compound?

The electron-withdrawing nitrile and electron-donating methoxy groups create a polarized aromatic system, enhancing suitability for organic semiconductors. Cyclopropane’s strain energy contributes to unique electronic transitions. Researchers use DFT calculations to predict HOMO-LUMO gaps and UV-Vis spectroscopy to validate optical properties .

Q. What strategies resolve solubility challenges in pharmacological studies of this compound?

Poor aqueous solubility can be mitigated via:

  • Co-solvent systems (e.g., DMSO:PBS mixtures).
  • Prodrug design (e.g., esterification of the nitrile group).
  • Nanoformulation (e.g., liposomal encapsulation) .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-cyclopropyl-4-methoxybenzonitrile

InChI

InChI=1S/C11H11NO/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-6,9H,3-4H2,1H3

InChI Key

BQPUHKDVGUCCHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-4-methoxybenzonitrile (8-1, 5.0g, 23.6 mmol, 1.0 eq), aqueous potassium phosphate tribasic (65.0 ml, 1.27 M, 3.5 eq), cyclopropylboronic acid (10.1 g, 118 mmol, 5.0 eq), Pd(OAc)2 (0.539 g, 2.36 mmol, 0.1 eq) and tricyclohexylphosphine (0.661 g, 2.36 mmol, 0.1 eq) was stirred in degassed toluene (103 ml) and heated to 80° C. for three hours. An additional amount of cyclopropylboronic acid (1.0 g, 1.16 mmol, 0.5 eq) was added and the solution was further heated for 16 hours at 80° C. to complete the reaction. The reaction mixture was cooled and partitioned between brine and EtOAc. The organic phase was dried over sodium sulfate, filtered and concentrated to give an orange oil. The oil was purified by normal phase column chromatography (0 to 10% EtOAc in hexanes) to afford the product (8-2) as a yellow oil. 1H NMR (CDCl3) δ 7.44 (dd, 1H, J=8.4, 2.0 Hz), 7.09 (d, 1H, J=2.0 Hz), 6.86 (d, 1H, J=8.4 Hz), 3.92 (s, 3H), 2.13 (m, 1H), 0.97 (m, 2H), 0.65 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0.661 g
Type
reactant
Reaction Step One
Quantity
0.539 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
103 mL
Type
solvent
Reaction Step Three

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